![molecular formula C10H20N2 B13202287 3A-methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13202287.png)
3A-methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3A-Methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are known for their significant biological activities and are often used as building blocks in pharmaceuticals and other biologically active compounds. This particular compound is notable for its unique structure, which includes a fused bicyclic system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3A-methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole typically involves multicomponent reactions (MCRs). One common method is the [3+2] cycloaddition reaction, where tosylmethyl isocyanides (TosMICs) react with electron-deficient compounds . This method is favored due to its operational simplicity and the availability of starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 3A-Methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
3A-Methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of organic dyes, conjugated polymers, and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 3A-methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biological processes, leading to its observed biological activities .
Comparación Con Compuestos Similares
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
1,3,4-Thiadiazole Derivatives: Exhibiting antimicrobial and antifungal activities.
Uniqueness: 3A-Methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
3a-methyl-5-propan-2-yl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C10H20N2/c1-8(2)12-5-9-4-11-6-10(9,3)7-12/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
GVXFKEYTMQMQLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC2CNCC2(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dihydrospiro[indene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13202209.png)
![(3aS,6aS)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13202216.png)
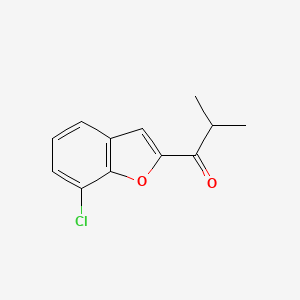

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13202243.png)
![2-[(3,5-Difluorophenyl)methyl]oxirane](/img/structure/B13202246.png)
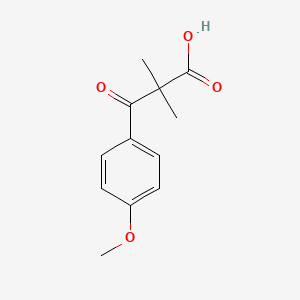
![2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13202264.png)
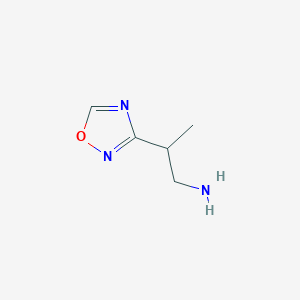
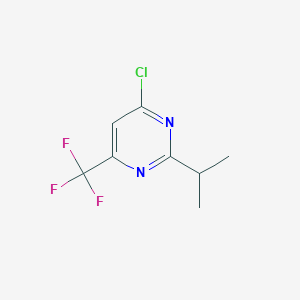
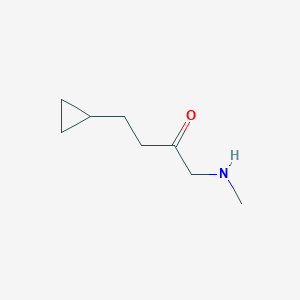
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine](/img/structure/B13202291.png)
![tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13202298.png)
